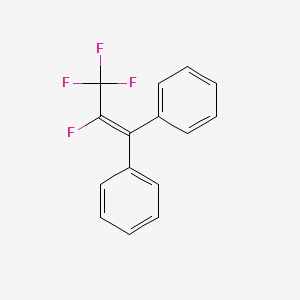
1,1'-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is a chemical compound that belongs to the class of hydrofluoroolefins (HFOs). This compound is characterized by the presence of a tetrafluoropropene group attached to two benzene rings. It is known for its stability and low global warming potential, making it an important compound in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene typically involves the reaction of chlorinated hydrocarbons with fluorinating agents such as hydrogen fluoride or sodium fluoride. The reaction conditions often include elevated temperatures and pressures to facilitate the fluorination process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of refrigerants, solvents, and other industrial chemicals due to its stability and low environmental impact
Mécanisme D'action
The mechanism by which 1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as its role as a refrigerant or in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): A widely used HFO refrigerant with similar properties but different applications.
trans-1,3,3,3-Tetrafluoropropene (R1234ze (E)): Another HFO used as a refrigerant and in foam and aerosol applications
Uniqueness
1,1’-(2,3,3,3-Tetrafluoroprop-1-ene-1,1-diyl)dibenzene is unique due to its specific structure, which includes two benzene rings attached to the tetrafluoropropene group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
1493-86-3 |
|---|---|
Formule moléculaire |
C15H10F4 |
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
(2,3,3,3-tetrafluoro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H10F4/c16-14(15(17,18)19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
JDRIJGGAOZOLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C(F)(F)F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[b]pyran](/img/structure/B14749333.png)
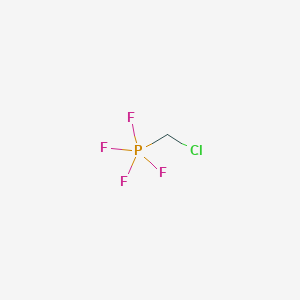

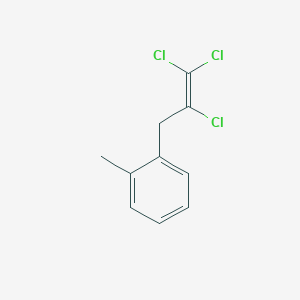
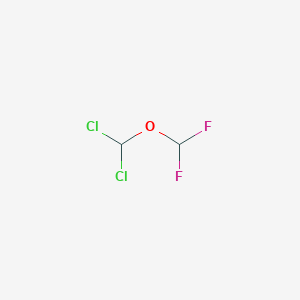
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
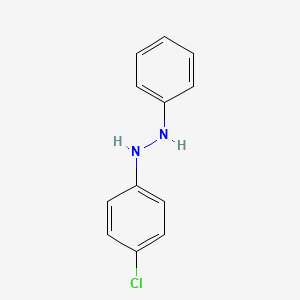
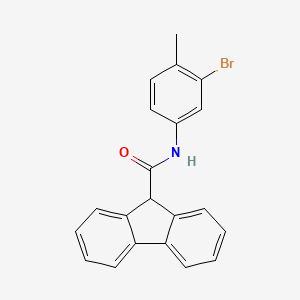
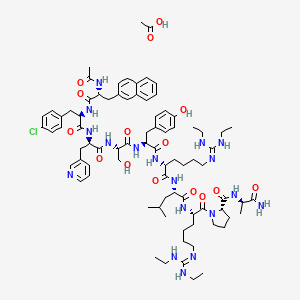
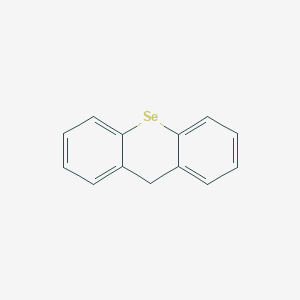
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
